molecular formula C8H5FN2Se B11992064 4-(4-Fluorophenyl)-1,2,3-selenadiazole CAS No. 27892-92-8

4-(4-Fluorophenyl)-1,2,3-selenadiazole

Cat. No.: B11992064
CAS No.: 27892-92-8
M. Wt: 227.11 g/mol
InChI Key: NIHZVPUCTFUCGV-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1,2,3-selenadiazole is an organic compound that belongs to the class of selenadiazoles. This compound is characterized by the presence of a selenadiazole ring, which is a five-membered ring containing selenium and nitrogen atoms, and a fluorophenyl group attached to the ring. The unique combination of selenium and fluorine in its structure imparts distinctive chemical and physical properties, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-1,2,3-selenadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorophenylhydrazine with selenium dioxide in the presence of a suitable solvent under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the selenadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenyl)-1,2,3-selenadiazole undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the selenadiazole ring can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenadiazole ring to selenides.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products:

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Fluorophenyl)-1,2,3-selenadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1,2,3-selenadiazole involves its interaction with specific molecular targets. The selenium atom can form bonds with various biological molecules, influencing their activity. The fluorophenyl group can enhance the compound’s binding affinity to certain targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-Fluoroamphetamine: A psychoactive compound with a fluorophenyl group.

    4-Fluorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions.

    1-Ethynyl-4-fluorobenzene: A fluorinated aromatic compound used in organic synthesis.

Uniqueness: 4-(4-Fluorophenyl)-1,2,3-selenadiazole is unique due to the presence of both selenium and fluorine in its structure This combination imparts distinctive reactivity and properties, making it valuable in various research fields

Properties

CAS No.

27892-92-8

Molecular Formula

C8H5FN2Se

Molecular Weight

227.11 g/mol

IUPAC Name

4-(4-fluorophenyl)selenadiazole

InChI

InChI=1S/C8H5FN2Se/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H

InChI Key

NIHZVPUCTFUCGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C[Se]N=N2)F

Origin of Product

United States

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